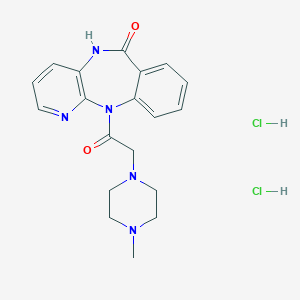

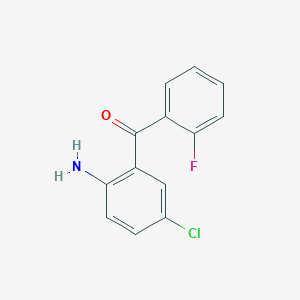

2-Amino-5-chloro-2'-fluorobenzophenone

Vue d'ensemble

Description

2-Amino-5-chloro-2’-fluorobenzophenone is a substituted benzophenone that can be used in the synthesis of benzodiazepines . It is an analytical reference standard categorized as a precursor in the synthesis of midazolam . This product is intended for research and forensic applications .

Synthesis Analysis

Among other methods, 2-amino-5-chlorobenzophenone can be synthesized by reducing isoxazole through iron powder . Another method involves using ZnCl2 as a reagent, with o-fluoro-benzoyl chloride and p-Chlorobenzoic acid amide as raw materials .Molecular Structure Analysis

The molecular formula of 2-Amino-5-chloro-2’-fluorobenzophenone is C13H9ClFNO . The SMILES string representation isNc1ccc (Cl)cc1C (=O)c2ccccc2F . Physical And Chemical Properties Analysis

The molecular weight of 2-Amino-5-chloro-2’-fluorobenzophenone is 249.67 . It has a melting point of 95-98 °C .Applications De Recherche Scientifique

Electrophilic Coupling Reagent

2-Amino-5-chloro-2’-fluorobenzophenone is a suitable electrophilic coupling reagent . It can be used in various chemical reactions where an electrophile is needed to react with a nucleophile.

Determination of Iron (III)

This compound is used in the determination of iron (III) in environmental waters, soils, and industrial effluent samples . It reacts with iron (III) to form a complex that can be detected and quantified.

Synthesis of 2,4-Disubstituted Quinolones

2-Amino-5-chloro-2’-fluorobenzophenone can be used in the synthesis of 2,4-disubstituted quinolones via the Meyer-Schuster rearrangement . Quinolones are a type of compounds that have various applications in medicinal chemistry.

Synthesis of 6-Chloro-2-Methyl-4-(2-Fluorophenyl) Quinazoline

This compound can also be used in the synthesis of 6-chloro-2-methyl-4-(2-fluorophenyl) quinazoline . Quinazolines are another class of compounds that are important in medicinal chemistry.

Synthesis of N-Desalkylflurazepam

2-Amino-5-chloro-2’-fluorobenzophenone is used in the synthesis of N-desalkylflurazepam . N-desalkylflurazepam is a metabolite of several benzodiazepine drugs and is used in various pharmacological research.

Synthesis of Benzotriazepines

This compound is used in the synthesis of benzotriazepines . Benzotriazepines are a class of compounds that have various applications in medicinal chemistry.

Synthesis of Diazepam-Related Benzodiazepines

2-Amino-5-chloro-2’-fluorobenzophenone can be used in the synthesis of diazepam-related benzodiazepines . Diazepam is a medication of the benzodiazepine family that typically produces a calming effect.

Mécanisme D'action

Target of Action

The primary target of 2-Amino-5-chloro-2’-fluorobenzophenone is iron (III) in environmental waters, soils, and industrial effluent samples . It acts as an electrophilic coupling reagent in the determination of iron (III) concentrations .

Mode of Action

2-Amino-5-chloro-2’-fluorobenzophenone interacts with its target through an electrophilic coupling reaction . This interaction leads to changes in the iron (III) concentrations, which can be measured and analyzed .

Biochemical Pathways

It is known that the compound can be used in the synthesis of various organic compounds, including 2,4-disubstituted quinolones, 6-chloro-2-methyl-4-(2-fluorophenyl) quinazoline, n-desalkylflurazepam, benzotriazepines, and diazepam-related benzodiazepines . These compounds may have various downstream effects on different biochemical pathways.

Result of Action

The primary result of the action of 2-Amino-5-chloro-2’-fluorobenzophenone is the determination of iron (III) concentrations in various environmental samples . Additionally, it can be used to synthesize a variety of organic compounds, which may have various molecular and cellular effects depending on their specific structures and properties .

Action Environment

The action, efficacy, and stability of 2-Amino-5-chloro-2’-fluorobenzophenone can be influenced by various environmental factors. For instance, it is recommended to store the compound in a dry, cool, and well-ventilated place . Furthermore, it is known to be incompatible with strong oxidizing agents , which suggests that its stability and efficacy could be compromised in oxidative environments.

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

(2-amino-5-chlorophenyl)-(2-fluorophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9ClFNO/c14-8-5-6-12(16)10(7-8)13(17)9-3-1-2-4-11(9)15/h1-7H,16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTGMXPIQRQSORU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)C2=C(C=CC(=C2)Cl)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5057832 | |

| Record name | 2-Amino-5-chloro-2'-fluorobenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5057832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-5-chloro-2'-fluorobenzophenone | |

CAS RN |

784-38-3 | |

| Record name | 2-Amino-5-chloro-2′-fluorobenzophenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=784-38-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-5-chloro-2'-fluorobenzophenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000784383 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Amino-5-chloro-2'-fluorobenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5057832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-5-chloro-2'-fluorobenzophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.197 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

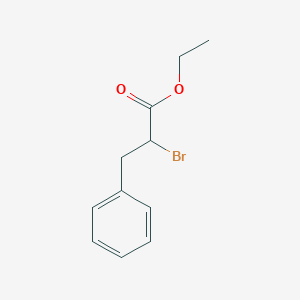

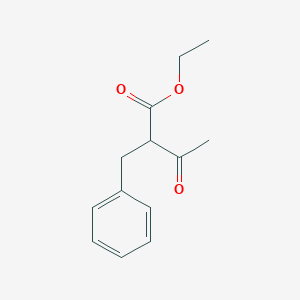

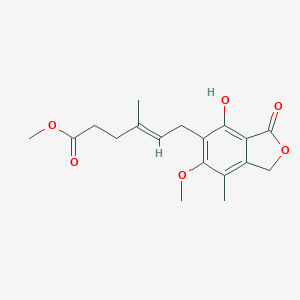

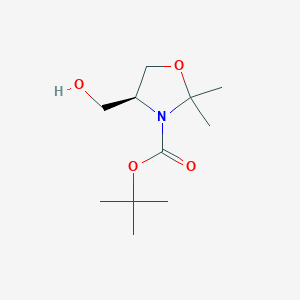

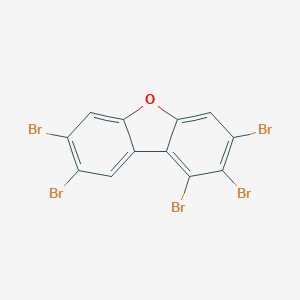

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the principle behind using MFB for the spectrophotometric determination of Iron(III) and Chromium (VI)?

A1: MFB acts as an oxidative electrophilic coupling reagent. Both Iron(III) [, ] and Chromium(VI) [, ] can oxidize MFB in an acidic environment. Following oxidation, MFB can couple with phenoxazine (PNZ) to form a red-colored derivative. This derivative exhibits maximum absorbance at 520 nm, allowing for spectrophotometric quantification of the metal ions.

Q2: What are the advantages of using MFB as a spectrophotometric reagent for environmental analysis?

A2: The research highlights several advantages of using MFB:

- Sensitivity: The methods exhibit good sensitivity, allowing for the determination of trace concentrations of Iron(III) and Chromium(VI) in environmental samples like water and soil [, ].

- Stability: The red-colored derivative formed after coupling with PNZ is stable for up to 12 hours, providing sufficient time for accurate measurements [, ].

- Selectivity: The methods demonstrate good selectivity for the target metal ions, even in the presence of various other ions commonly found in environmental samples [, ].

Q3: How does the performance of MFB compare to other methods for determining Iron (III) and Chromium (VI)?

A3: The research papers compare the developed methods using MFB with standard reference methods. Statistical analysis using Student’s t-test and variance ratio F-test suggests that the MFB methods are statistically comparable in terms of accuracy and precision to the reference methods [, ]. This indicates that MFB can be a reliable alternative for the spectrophotometric determination of these metal ions.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-Hexylcyclohexyl)-4-[2-(4-isothiocyanatophenyl)ethyl]benzene](/img/structure/B18246.png)